molecular formula C9H13NSi B1631508 2-(Dimethylvinylsilyl)pyridine CAS No. 321155-39-9

2-(Dimethylvinylsilyl)pyridine

Cat. No. B1631508
CAS RN: 321155-39-9
M. Wt: 163.29 g/mol
InChI Key: UAMVROIJEVLNFM-UHFFFAOYSA-N
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Description

2-(Dimethylvinylsilyl)pyridine is a chemical compound with the molecular formula C9H13NSi . It is a clear liquid with a molecular weight of 163.30 . It is used in a variety of C-C and C-X bond-forming processes including carbomagnesiation and borylation .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylvinylsilyl)pyridine is represented by the formula C9H13NSi . The compound has a molecular weight of 163.29 .


Chemical Reactions Analysis

2-(Dimethylvinylsilyl)pyridine is known to participate in a variety of C-C and C-X bond-forming processes, including carbomagnesiation and borylation .


Physical And Chemical Properties Analysis

2-(Dimethylvinylsilyl)pyridine is a clear liquid with a molecular weight of 163.30 . It has a refractive index of n20/D 1.504 and a density of 0.916 g/mL at 25 °C . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Removable Directing Group in Chemical Reactions

2-(Dimethylvinylsilyl)pyridine is utilized as a removable directing group in various chemical reactions. This includes its application in nucleophilic reactions, Heck coupling reactions, and other similar reactions. It is also employed as a nongaseous ethylene equivalent in the Pauson–Khand reaction. The substance is commercially available and is handled under specific storage conditions (Sikervar, 2014).

Synthesis of Pt-NHC Hydrosilylation Catalysts

Research has been conducted on the synthesis of Pt-NHC (N-heterocyclic carbene) hydrosilylation catalysts using 2-(Dimethylvinylsilyl)pyridine. The study developed a general and user-friendly synthetic route to these complexes, which are significant in hydrosilylation catalysis (Maliszewski et al., 2020).

Formation of Cyclopalladated Complexes

The compound plays a role in the synthesis and characterization of cyclopalladated complexes of 2-(trimethylsilyl)pyridine. These complexes exhibit dynamic behavior in proton nuclear magnetic resonance spectroscopy and are significant in studying the properties and applications of palladium complexes (Fuchita et al., 1988).

As Indicator in Analytical Chemistry

In analytical chemistry, 2-(Dimethylvinylsilyl)pyridine-based compounds, such as pyridine-2-azo-p-dimethylaniline, have been used as indicators in titrations involving glacial acetic acid. This application demonstrates its importance in precise quantitative chemical analysis (Caso & Cefola, 1963).

Coordination and Activation of Small Molecules

The compound is involved in the synthesis of various palladium complexes, which have been used to activate small molecules. These palladium complexes have applications in catalysis and the study of molecular structures (Ojwach et al., 2009).

Safety and Hazards

2-(Dimethylvinylsilyl)pyridine is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing the mist or vapors, wearing protective gloves, eye protection, and face protection, and keeping away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

2-(Dimethylvinylsilyl)pyridine is a versatile reagent used in organic synthesis Its primary role is to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .

Mode of Action

The mode of action of 2-(Dimethylvinylsilyl)pyridine involves its participation in various bond-forming processes. It is particularly involved in carbomagnesiation and borylation reactions . In these reactions, the vinylsilyl group of the compound interacts with other reactants to form new bonds, leading to the synthesis of complex organic molecules.

Result of Action

The primary result of the action of 2-(Dimethylvinylsilyl)pyridine is the formation of new organic compounds through C-C and C-X bond-forming processes . The specific results depend on the reactants and conditions of the chemical reaction in which it is used.

properties

IUPAC Name

ethenyl-dimethyl-pyridin-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVROIJEVLNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylvinylsilyl)pyridine

CAS RN

321155-39-9
Record name 2-(Dimethylvinylsilyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylvinylsilyl)pyridine

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